molecular formula C22H27FN4O2 B2943436 N'-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049572-69-1

N'-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2943436
CAS No.: 1049572-69-1
M. Wt: 398.482
InChI Key: ANWHSANQSUQTGE-UHFFFAOYSA-N
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Description

N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,3-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to the combination of its structural features, which confer specific binding properties and reactivity. This makes it a valuable compound for targeted drug design and other specialized applications .

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-16-4-3-5-20(17(16)2)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)19-8-6-18(23)7-9-19/h3-9H,10-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWHSANQSUQTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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